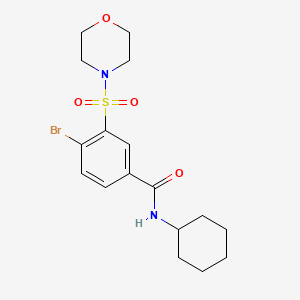
4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of selective and potent inhibitors of the Janus kinase 2 (JAK2) enzyme, which plays a crucial role in the regulation of immune system function and cell growth.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to inhibit the activity of JAK2, which plays a crucial role in the regulation of immune system function and cell growth. By inhibiting JAK2, this compound can prevent the activation of downstream signaling pathways that are involved in the pathogenesis of these diseases.
Wirkmechanismus
4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of immune system function and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound can also inhibit the proliferation of immune cells, such as T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2, which makes it an ideal tool for studying the role of JAK2 in various diseases. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide, including its potential therapeutic applications in other diseases, such as cancer and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and immunomodulatory effects, as well as its potential off-target effects. Finally, the development of more potent and selective JAK2 inhibitors, based on the structure of this compound, may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the preparation of 4-bromo-3-nitrobenzoic acid, which is then converted to 4-bromo-3-aminobenzoic acid. This intermediate is then reacted with cyclohexyl isocyanate to form the corresponding carbamate, which is further treated with N-morpholinosulfonamide to yield the final product, this compound.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4S/c18-15-7-6-13(17(21)19-14-4-2-1-3-5-14)12-16(15)25(22,23)20-8-10-24-11-9-20/h6-7,12,14H,1-5,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZBLTWTDDDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

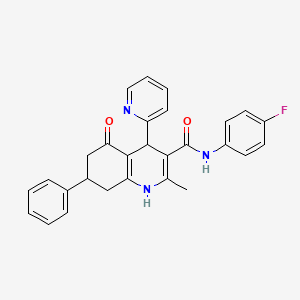
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6021233.png)
![2-(2-methoxyphenyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6021240.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)
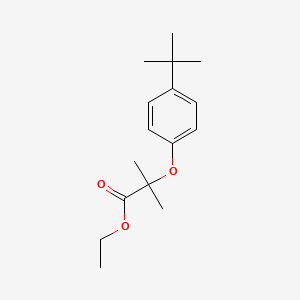
![5-(2-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6021261.png)
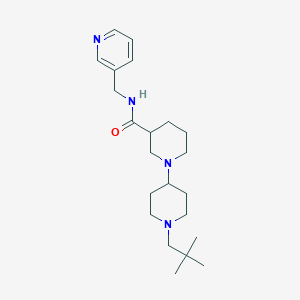

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)
![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)
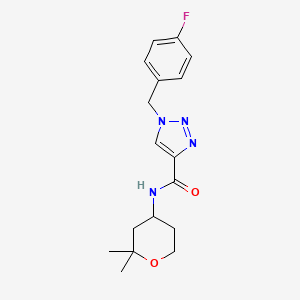
![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)